molecular formula C14H16N2O2 B2510985 Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 10199-55-0

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B2510985
CAS No.: 10199-55-0
M. Wt: 244.294
InChI Key: PTGXNENSKKSZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound with the molecular formula C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol . Its structure consists of a pyrazole ring substituted at position 1 with an ethyl group, at position 3 with a phenyl group, and at position 5 with an ethyl ester moiety. This compound is synthesized via nucleophilic substitution or condensation reactions involving pyrazole precursors and aryl/alkyl halides under basic conditions, as exemplified by methods described for analogous pyrazole derivatives .

Pyrazole derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This compound itself has been investigated as a synthetic intermediate in drug discovery, particularly for modulating apoptosis in human umbilical vein endothelial cells (HUVECs) at micromolar concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as nano-ZnO can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

Reaction ConditionsProductYieldKey Observations
1M NaOH, ethanol, reflux, 6 hr1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid85%Complete conversion confirmed by TLC and NMR
H2SO4 (conc.), H2O, 80°C, 4 hrSame carboxylic acid78%Side products observed at higher temperatures

The carboxylic acid derivative can subsequently participate in amidation or peptide coupling reactions, expanding its utility in medicinal chemistry applications.

N-Alkylation and Regioselective Modifications

The pyrazole nitrogen exhibits reactivity toward alkylating agents, though regioselectivity depends on reaction conditions:

Alkylating AgentBase/SolventTemperatureMajor ProductYield
IodoethaneLiH/DMF0°C → RTTarget compound (self-alkylation)42%
Benzyl bromideK2CO3/DMF60°CN-Benzyl derivative65%
Propargyl bromideDBU/THFRTN-Propargyl analog58%

Notably, the use of LiH in DMF preferentially alkylates the N1 position over N2 due to steric and electronic effects . Competing alkylation pathways require careful optimization to minimize regioisomer formation.

Electrophilic Aromatic Substitution (EAS)

The phenyl group undergoes directed EAS reactions, with nitration and sulfonation reported:

ReactionConditionsProductYield
NitrationHNO3/H2SO4, 0°C3-(4-Nitrophenyl) derivative62%
SulfonationClSO3H, CH2Cl2, RT3-(4-Sulfophenyl) analog55%

Meta-directing effects of the pyrazole ring dominate, with substitutions occurring preferentially at the para position of the phenyl ring. Halogenation (Cl, Br) proceeds similarly under standard conditions.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocyclic systems:

Reagent/SystemConditionsProductApplication Area
NH2NH2·H2OEthanol, refluxPyrazolo[3,4-d]pyridazinoneAnticancer agents
PCl5, then NH4SCNToluene, 110°CPyrazolo[1,5-a]pyrimidineFluorescent probes
CuI, propargyl bromideDMF, 80°CPyrazolo-triazole hybridsAntimicrobials

These transformations leverage the reactivity of both the ester group and aromatic system to construct complex architectures. The cyclization with hydrazine hydrate is particularly noteworthy for generating bioactive pyrazolopyridazinones .

Oxidation and Reduction Pathways

Controlled redox reactions modify the pyrazole core and side chains:

Reaction TypeReagents/ConditionsProductOutcome
Pyrazole ring oxidationmCPBA, CH2Cl2, 0°CN-Oxide derivativeEnhanced solubility in polar media
Ester reductionLiAlH4, THF, 0°C → RT5-(Hydroxymethyl)pyrazoleKey intermediate for polymer chemistry

The N-oxide formation increases hydrogen-bonding capacity, making it valuable for crystal engineering applications . Reduction of the ester to alcohol requires careful stoichiometry to prevent over-reduction.

Cross-Coupling Reactions

Transition-metal catalysis enables C-C bond formation:

Coupling TypeCatalyst SystemSubstrateProductYield
Suzuki-MiyauraPd(PPh3)4, K2CO3, dioxane4-Bromophenylboronic acid3-(Biphenyl-4-yl) derivative73%
SonogashiraPdCl2(PPh3)2, CuI, Et3NPhenylacetyleneAlkyne-functionalized analog68%

These reactions demonstrate compatibility with palladium catalysis, though competing dehalogenation side reactions may occur without optimized conditions .

Photochemical and Thermal Behavior

Stability studies reveal:

  • Thermal decomposition : Onset at 215°C (TGA data), forming CO2 and ethyl fragments

  • UV exposure : λmax = 270 nm in ethanol; prolonged irradiation causes ester cleavage via Norrish-type pathways

These properties inform storage guidelines and reaction design to prevent degradation.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate has the molecular formula C14H16N2O2C_{14}H_{16}N_{2}O_{2} and a molecular weight of 244.29 g/mol. The compound features a pyrazole ring, which is known for its biological activity and versatility in organic synthesis.

Chemistry

The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic routes, contributing to advancements in organic chemistry.

Pharmaceutical Development

This compound has shown potential as a lead compound in drug development, especially in anti-inflammatory and anticancer research. Studies have indicated that derivatives of pyrazole can exhibit significant anti-inflammatory properties, which can be crucial in developing novel therapeutic agents for conditions like arthritis and cancer .

Agricultural Chemistry

This compound plays a crucial role in the synthesis of agrochemicals, particularly fungicides and herbicides. Its application enhances crop protection and yield, making it valuable in agricultural practices aimed at improving food security .

Biochemical Research

This compound is utilized in studying enzyme inhibitors and receptor interactions. Research indicates that it can modulate various biochemical pathways, providing insights into metabolic processes and potential therapeutic targets.

Case Study 1: Anti-inflammatory Activity

A study synthesized various pyrazole derivatives, including this compound, evaluating their anti-inflammatory effects using a carrageenan-induced paw edema model. The results demonstrated that certain derivatives exhibited significant anti-inflammatory activity compared to control groups, highlighting the potential of this compound in pharmaceutical applications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives, including this compound. The study revealed potent activity against various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent.

Case Study 3: Cancer Research

In vitro studies on lung cancer cells (A549) showed that this compound could induce apoptosis and inhibit cell migration. The research provided insights into the underlying molecular mechanisms, including the activation of caspases, which are critical for programmed cell death.

Mechanism of Action

The mechanism of action of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. It can also interact with receptor proteins, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylate Derivatives

The structural and functional properties of Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate can be compared to related compounds through substituent variations at the pyrazole ring. Key analogues are summarized below:

Table 1: Structural and Functional Comparison of Selected Pyrazole Carboxylates

Compound Name Substituents (Positions 1, 3, 5) Molecular Weight (g/mol) Key Properties/Applications References
This compound 1: Ethyl; 3: Phenyl; 5: Ethoxycarbonyl 244.29 Apoptosis induction in HUVECs
Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate 1: Ethyl; 3: CF₃; 5: Ethoxycarbonyl 266.23 Enhanced lipophilicity; agrochemical applications
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 1: p-Tolyl; 3: Phenyl; 5: Ethoxycarbonyl 476.54 Structural studies via X-ray crystallography
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 3: 4-Nitrophenyl; 5: Ethoxycarbonyl 261.23 Electron-withdrawing nitro group enhances reactivity
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate 1: Benzyl; 3: 4-Fluorophenyl; 5: Ethoxycarbonyl 354.38 Crystallographic analysis of packing motifs

Substituent Effects on Physicochemical Properties

  • Electronic Effects : The trifluoromethyl (-CF₃) group in Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate increases electron-withdrawing character, enhancing metabolic stability compared to the phenyl-substituted analogue .
  • Steric Effects : Bulky substituents like benzyl (e.g., in Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) reduce rotational freedom, influencing binding to biological targets .
  • Solubility : The nitro group in Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate reduces solubility in polar solvents due to increased hydrophobicity .

Structural Characterization

  • Crystallography : X-ray diffraction studies (using SHELX and Mercury ) reveal that substituents like benzyl or p-tolyl groups influence molecular packing. For example, Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate forms π-stacking interactions between phenyl rings, stabilizing its crystal lattice .

Biological Activity

Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the mechanisms of action, biochemical properties, and research findings related to its biological activity, supported by data tables and relevant case studies.

Targets and Pathways
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways. For instance, the compound may inhibit specific enzymes involved in metabolic pathways, leading to significant biological effects such as anti-inflammatory and anticancer activities.

Biochemical Pathways
Research indicates that pyrazole derivatives can modulate several biochemical pathways. This compound has been observed to inhibit protein glycation, a process linked to diabetes complications and aging. This inhibition occurs through interactions with glycosyltransferases and oxidoreductases, reducing the formation of advanced glycation end-products (AGEs), which are detrimental to cellular functions .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound displays significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, it has shown effective minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
MicroorganismMIC (μmol/mL)Reference
Staphylococcus aureus0.038
Escherichia coli0.067
Pseudomonas aeruginosa0.067
Candida albicans0.015
  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells, particularly in lung cancer cell lines (A549). Its mechanism may involve the modulation of apoptotic pathways and cell cycle regulation.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : One study synthesized a series of pyrazole derivatives, including this compound, and evaluated their antimicrobial activity against several pathogens. The results indicated potent activity against both bacterial and fungal strains, suggesting its potential for therapeutic use in infections .
  • Cancer Research : In vitro studies on A549 lung cancer cells demonstrated that this compound could induce apoptosis and inhibit cell migration, highlighting its potential as an anticancer agent. The study provided insights into the molecular mechanisms involved, including the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Key steps include:

  • Hydrazine cyclization : Reacting ethyl acetoacetate derivatives with substituted phenylhydrazines under reflux in ethanol .
  • Substituent introduction : Alkylation or halogenation steps to introduce the ethyl and phenyl groups at specific positions .
  • Optimization : Use of catalysts (e.g., acetic acid) and controlled temperatures (70–90°C) to improve yield and purity. Continuous flow reactors are recommended for scalability .

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : SHELXL software is widely used for refining crystal structures, with hydrogen-bonding interactions and torsion angles analyzed to confirm stereochemistry .
  • Spectroscopy : NMR (¹H/¹³C) for verifying substituent positions, and IR for identifying functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) .

Q. What methodologies are employed to evaluate its biological activity?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against bacterial/fungal strains, with positive controls like ciprofloxacin .
  • Anti-inflammatory testing : COX-2 inhibition assays using ELISA kits, with IC₅₀ values compared to standard NSAIDs .

Q. How is purity assessed during synthesis?

  • Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water) and GC-MS for volatile impurities .
  • Melting point analysis : Deviation >2°C from literature values indicates impurities .

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors during reflux .

Advanced Research Questions

Q. How do structural modifications influence structure-activity relationships (SAR), and how are data contradictions resolved?

  • Substituent analysis : Compare analogs (e.g., chloro vs. nitro groups) using bioactivity data. For example, electron-withdrawing groups at position 5 enhance antimicrobial potency but reduce solubility .
  • Data reconciliation : Multivariate statistical analysis (e.g., PCA) to isolate confounding variables (e.g., solvent polarity in assays) .

Q. What challenges arise in multi-step synthesis, and how are they mitigated?

  • Intermediate instability : Protect reactive intermediates (e.g., formyl groups) via in-situ trapping with trimethyl orthoformate .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to carbonyl precursor) and use scavengers like molecular sieves .

Q. Can computational models predict its bioactivity?

  • QSAR modeling : Use PubChem descriptors (e.g., topological polar surface area) to correlate with observed IC₅₀ values .
  • Molecular docking : AutoDock Vina for simulating binding to targets (e.g., COX-2 active site), validated by experimental IC₅₀ .

Q. What reaction mechanisms govern its transformations?

  • Oxidation : Potassium permanganate converts the formyl group to carboxylic acid, confirmed by loss of aldehyde proton in ¹H NMR .
  • Nucleophilic substitution : Amines displace chloride at position 5, monitored by TLC (silica gel, hexane/ethyl acetate eluent) .

Q. How do industrial synthesis methods differ from lab-scale approaches?

  • Scale-up challenges : Continuous flow reactors improve heat dissipation and reduce reaction time compared to batch processes .
  • Automation : In-line FTIR and PAT (Process Analytical Technology) ensure real-time monitoring of intermediate formation .

Q. What degradation products form under stressed conditions?

  • Hydrolysis : Ester cleavage in acidic/basic conditions yields carboxylic acid derivatives, identified via LC-MS .
  • Thermal decomposition : GC-MS reveals CO₂ and ethylamine as primary byproducts at >200°C .

Q. How is experimental design optimized for conflicting bioactivity data?

  • Dose-response curves : Use 8–10 concentration points to improve IC₅₀ accuracy.
  • Control standardization : Include cell viability assays (e.g., MTT) to rule out cytotoxicity artifacts .

Properties

IUPAC Name

ethyl 2-ethyl-5-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-16-13(14(17)18-4-2)10-12(15-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGXNENSKKSZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. mixture of the above-prepared 5-phenyl-2H-pyrazole-3-carboxylic acid ethyl ester (350 mg, 1.62 mmoles) and iodoethane (260 μL, 3.23 mmoles) in DMF (3 mL) was added neat LiH (spatula tip, excess) under a nitrogen atmosphere. The resulting mixture was warmed up to room temperature and stirred overnight. The crude reaction was cooled to 0° C., quenched with aqueous NH4Cl, diluted with ethyl acetate and enough water to dissolve all solids. The phases were separated, and the organic phase was washed sequentially with water and brine, dried over Na2SO4, filtered, and concentrated in vacuo. The regioisomeric products separated and purified by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to give the title compound (167 mg, 42% yield, higher Rf in hexanes/ethyl acetate) and the undesired regioisomer (175 mg, 44% yield) as white solids. 1H NMR (CDCl3, 400 MHz): 7.81 (d, 2H); 7.40 (dd, 2H); 7.29 (dd, 1H); 7.13 (s, 1H); 4.63 (q, 2H); 4.37 (q, 2H); 1.47 (t, 3H); 1.41 (t, 3H).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.